

(R)-VX-11e kinase selectivity profile against a kinase panel

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Compound of Interest

Compound Name: (R)-VX-11e

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(R)-VX-11e Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VX-11e, also known as VTX-11e or ERK-11e, is a potent and selective, orally bioavailable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).^{[1][2]} ERK1/2 are key protein kinases in the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 compelling targets for therapeutic intervention. This technical guide provides an in-depth overview of the kinase selectivity profile of **(R)-VX-11e**, detailed experimental protocols for its characterization, and a visualization of its place in the MAPK/ERK signaling pathway.

Data Presentation: Kinase Selectivity Profile

(R)-VX-11e demonstrates high affinity for its primary targets, ERK1 and ERK2, with inhibitory constants in the low nanomolar range. Its selectivity has been established through screening against a broad panel of over 140 kinases, where it showed significantly lower potency against other kinases, indicating a high degree of specificity.^[1]

Primary Targets and Key Off-Targets

The following table summarizes the quantitative inhibition data for **(R)-VX-11e** against its primary targets and selected off-target kinases.

Kinase Target	Inhibition Constant (K _i)	IC ₅₀	Notes
ERK2	< 2 nM[3][4]	15 nM[1][2]	Primary Target. High potency.
ERK1	Not Reported	17 nM[1][2]	Primary Target. High potency.
GSK-3	395 nM	Not Reported	Over 200-fold less potent than against ERK2.
Aurora A	540 nM	Not Reported	Significantly less potent than against ERK2.
CDK2	852 nM	Not Reported	Significantly less potent than against ERK2.
FLT3	1400 nM	Not Reported	Minimal activity.
ROCK1	1400 nM	Not Reported	Minimal activity.
JNK3	1400 nM	Not Reported	Minimal activity.

Note: While it is widely reported that **(R)-VX-11e** was tested against a large kinase panel, a comprehensive public dataset with quantitative results for the entire panel is not readily available in the reviewed literature.

Experimental Protocols

The determination of the kinase inhibitory activity of **(R)-VX-11e**, particularly against ERK2, is typically performed using a spectrophotometric coupled-enzyme assay.[1][2]

Protocol: Spectrophotometric Coupled-Enzyme Assay for ERK2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **(R)-VX-11e** against activated ERK2 kinase.

Materials and Reagents:

- Activated ERK2 enzyme
- **(R)-VX-11e** compound
- Dimethyl sulfoxide (DMSO)
- HEPES buffer (0.1 M, pH 7.5)
- Magnesium chloride ($MgCl_2$)
- Phosphoenolpyruvate
- NADH (β -Nicotinamide adenine dinucleotide, reduced form)
- Pyruvate kinase
- Lactate dehydrogenase
- Erktide peptide substrate
- ATP (Adenosine triphosphate)
- Microplate spectrophotometer

Procedure:

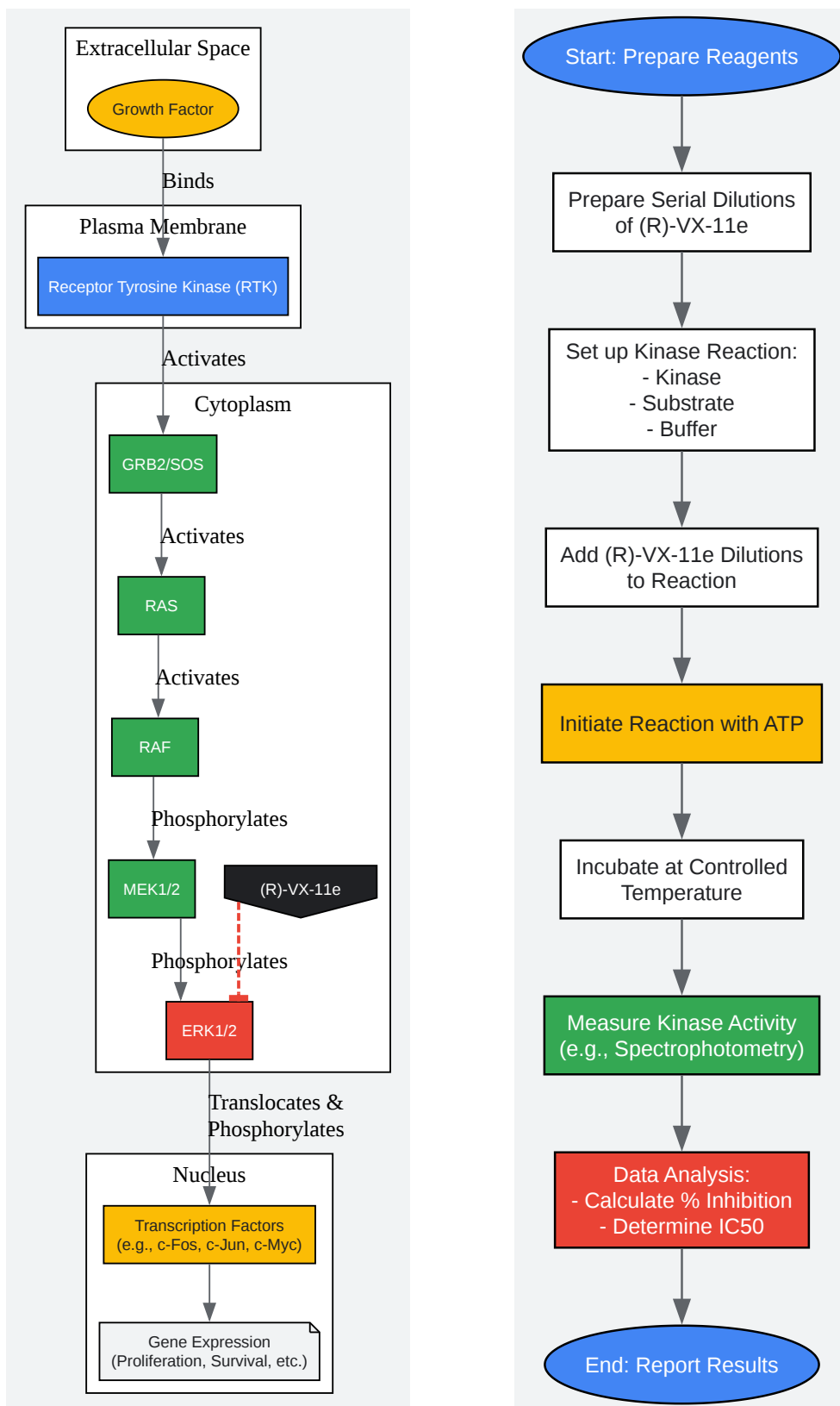
- **Compound Preparation:** Prepare a stock solution of **(R)-VX-11e** in DMSO. Subsequently, create a series of dilutions of the compound to be tested.

- **Reaction Mixture Preparation:** In a suitable microplate, prepare a reaction mixture containing a fixed concentration of activated ERK2 (e.g., 10 nM) in HEPES buffer.
- **Incubation with Inhibitor:** Add the various concentrations of **(R)-VX-11e** to the reaction mixture. Include a control with DMSO alone (vehicle control). Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
- **Assay Components Addition:** To the reaction mixture, add MgCl₂, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the erktide peptide substrate.
- **Initiation of Reaction:** Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 65 μM).
- **Data Acquisition:** Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate spectrophotometer. The rate of NADH oxidation, which is coupled to ADP production by the kinase, is proportional to the ERK2 activity.
- **Data Analysis:** The initial reaction rates are determined from the linear portion of the absorbance versus time curve. The IC₅₀ value, which is the concentration of **(R)-VX-11e** that causes 50% inhibition of ERK2 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

MAPK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of intervention for **(R)-VX-11e**.



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